molecular formula C8H10N2O B2424339 3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE CAS No. 1204220-90-5

3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE

Cat. No.: B2424339
CAS No.: 1204220-90-5
M. Wt: 150.181
InChI Key: MLQWJFPLOCALPT-UHFFFAOYSA-N
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Description

3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE: is an organic compound belonging to the indazole family Indazoles are bicyclic heterocycles that consist of a benzene ring fused to a pyrazole ring

Scientific Research Applications

Chemistry

In chemistry, 3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. These derivatives may exhibit pharmacological activities that could lead to the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-2-nitropropane with hydrazine hydrate, followed by cyclization in the presence of a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound of the indazole family.

    1-Methylindazole: A methylated derivative of indazole.

    2-Methylindazole: Another methylated derivative with the methyl group at a different position.

Uniqueness

3-METHYL-1,4,6,7-TETRAHYDROINDAZOL-5-ONE is unique due to its specific substitution pattern and the presence of a dihydro-indazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other indazole derivatives.

Properties

IUPAC Name

3-methyl-2,4,6,7-tetrahydroindazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-7-4-6(11)2-3-8(7)10-9-5/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQWJFPLOCALPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(=O)CCC2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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